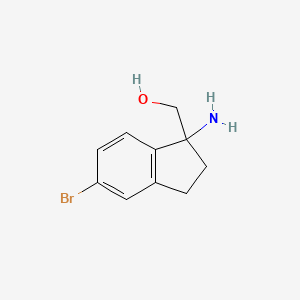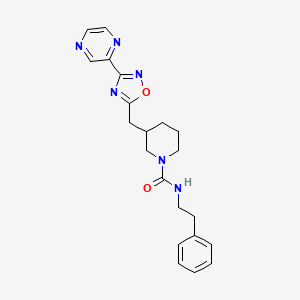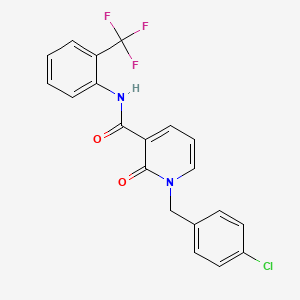![molecular formula C20H17BrN4O B2494641 1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326897-38-4](/img/structure/B2494641.png)
1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidinone derivatives often involves multi-step chemical reactions, including cyclization, alkylation, and condensation processes. For example, Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the versatility of pyrazolopyrimidinones as precursors for heterocyclic compounds (Rahmouni et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidinone derivatives is characterized by their unique ring system, which impacts their physical and chemical properties. Quiroga et al. (2010) described the crystal structure of similar compounds, highlighting the importance of hydrogen bonding in dictating the conformation and aggregation of these molecules (Quiroga et al., 2010).
Chemical Reactions and Properties
Pyrazolopyrimidinones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. Heravi et al. (2007) explored the catalytic synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting the role of heteropolyacids in facilitating these reactions and yielding high-purity products (Heravi et al., 2007).
Physical Properties Analysis
The physical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug design. Studies focusing on the crystallography of these compounds provide valuable insights into their structural and physical characteristics, which are essential for understanding their behavior in biological systems.
Chemical Properties Analysis
The chemical properties of pyrazolopyrimidinone derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. The presence of substituents on the pyrazolopyrimidinone core can significantly alter these properties, making these compounds versatile tools in medicinal chemistry and drug discovery.
科学的研究の応用
Anticancer and Anti-inflammatory Properties
- Pyrazolo[3,4-d]pyrimidinones derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Some derivatives showed promising results as cytotoxic agents against specific cancer cell lines and as inhibitors of the 5-lipoxygenase enzyme, suggesting their potential in cancer therapy and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial and Antifungal Applications
- Novel pyrazolopyrimidinone compounds have been developed with significant antimicrobial effects when incorporated into polyurethane varnishes and printing ink pastes, demonstrating their utility as antimicrobial additives in surface coatings and ink formulations (El‐Wahab et al., 2015).
Inhibitory Activity against Phosphodiesterase
- A series of 6-phenylpyrazolo[3,4-d]pyrimidones exhibited specific inhibitory activity against cGMP-specific (type V) phosphodiesterase, highlighting their potential in developing treatments for conditions such as hypertension (Dumaitre & Dodic, 1996).
Synthesis Techniques and Molecular Docking
- Research on pyrazolo[1,5-a]pyrimidine derivatives has focused on their synthesis, biological evaluation, and molecular docking studies to understand their interactions with various biological targets. These studies provide insights into designing more effective molecules with desired biological activities (Fahim & Farag, 2020).
Heterocyclic Compound Development
- The development of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one structures has shown promise in antimicrobial studies. These compounds have been evaluated against various Gram-positive and Gram-negative bacteria and fungi, indicating their potential as antimicrobial agents (Reddy et al., 2010).
特性
IUPAC Name |
1-(4-bromophenyl)-5-[(3,4-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-13-3-4-15(9-14(13)2)11-24-12-22-19-18(20(24)26)10-23-25(19)17-7-5-16(21)6-8-17/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHFKXCKIGGGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2494562.png)

![Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2494565.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)

![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)
![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)
![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)



